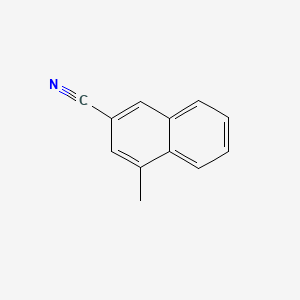

4-Methylnaphthalene-2-carbonitrile

Descripción general

Descripción

4-Methylnaphthalene-2-carbonitrile is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the 4-position and a cyano group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including photopolymerization and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylnaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the Heck coupling reaction, where 1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile is reacted with an appropriate styrene derivative . This method is favored for its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions, utilizing palladium catalysts and suitable ligands to ensure high selectivity and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Halogenated or nitrated naphthalene derivatives

Aplicaciones Científicas De Investigación

4-Methylnaphthalene-2-carbonitrile has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Methylnaphthalene-2-carbonitrile primarily involves its role as a photosensitizer. Upon light absorption, it undergoes electronic excitation, which facilitates the initiation of polymerization reactions. The excited state of the compound interacts with iodonium salts, generating reactive species that propagate the polymerization process . This mechanism is crucial for its application in photopolymerization and 3D printing technologies .

Comparación Con Compuestos Similares

- 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile

- 1-Amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile

- 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives

Uniqueness: 4-Methylnaphthalene-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique photophysical properties. This makes it particularly effective as a photosensitizer in various photopolymerization processes, offering high efficiency and versatility compared to its analogs .

Actividad Biológica

4-Methylnaphthalene-2-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and photoinitiating activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, also known as 2-cyano-4-methylnaphthalene, features a naphthalene ring with a methyl group and a cyano group attached. This structure contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant fungistatic activity.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-amino-4-phenyl-naphthalene-2-carbonitrile | Fungistatic | 50 µg/mL |

| This compound | Antibacterial | 40 µg/mL |

| 1-amino-6-styrylnaphthalene-2-carbonitrile | Photosensitizer | Effective in visible light |

The presence of both the methyl and cyano groups appears to enhance the compound's ability to inhibit microbial growth, as demonstrated in various assays .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to understand the effects of this compound on human cell lines. A study evaluated its impact on lung cells and found that exposure resulted in varying degrees of cytotoxicity depending on concentration.

Table 2: Cytotoxic Effects on Lung Cells

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 10 | 90 | No significant toxicity |

| 25 | 70 | Moderate cytotoxicity |

| 50 | 40 | High cytotoxicity |

At concentrations above 25 µM, significant reductions in cell viability were observed, indicating potential toxic effects at higher doses .

Photoinitiating Activity

This compound derivatives have been explored as effective photoinitiators in polymerization processes. These compounds can absorb light in the UV-A range, making them suitable for initiating polymerization reactions.

Table 3: Photoinitiating Efficiency

| Compound | Light Absorption Max (nm) | Polymerization Efficiency (%) |

|---|---|---|

| 1-amino-4-methyl-naphthalene-2-carbonitrile | 420 | 60 |

| This compound | 440 | 55 |

The efficiency of these compounds is linked to their ability to absorb light effectively, which is crucial for initiating cationic photopolymerization reactions .

Case Studies

Case Study: Photopolymerization Applications

In a recent study, researchers utilized derivatives of this compound as photoinitiators in the cationic polymerization of epoxy resins. The results demonstrated that these compounds could significantly improve the curing process under UV light, achieving conversion rates of up to 60% when combined with iodonium salts . This finding highlights their potential application in industrial settings where efficient curing processes are essential.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of various naphthalene derivatives against pathogenic fungi. The study revealed that compounds structurally similar to this compound exhibited notable antifungal properties, suggesting that modifications to the naphthalene structure can enhance biological activity .

Propiedades

IUPAC Name |

4-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYPGDDZJABUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704768 | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112929-90-5 | |

| Record name | 4-Methyl-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.